2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C10H17N5OS and a molecular weight of 255.34 . It is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C10H17N5OS. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group and a cyclohexyl group. Additionally, the compound contains a thiol group and an acetamide group .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of triazole derivatives that possess potent antimicrobial and antifungal properties. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives showing significant in vitro antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds were synthesized with good yield and their structures were confirmed using IR, 1HNMR, and elemental analysis, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Similarly, Altıntop et al. (2011) investigated new triazole derivatives for their antimicrobial activities, identifying some compounds as potent derivatives against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Anticancer Applications
Compounds with a similar backbone structure have been evaluated for their anticancer properties. Ostapiuk et al. (2015) synthesized acetamide derivatives evaluated against 60 cancer lines, finding several compounds with high selectivity towards melanoma and breast cancer. This research highlights the potential of such compounds in developing novel anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Antiviral Applications
In the context of antiviral research, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, assessing their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. Some derivatives exhibited potential in reducing viral replication, signifying the relevance of these compounds in antiviral drug development (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS2/c1-13-7-9-14(10-8-13)16-11-28-19(22-16)23-17(27)12-29-20-25-24-18(26(20)21)15-5-3-2-4-6-15/h7-11,15H,2-6,12,21H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOOXDRCPADLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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